molecular formula C15H15N3O2 B1607964 6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904817-33-0

6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

カタログ番号: B1607964
CAS番号: 904817-33-0
分子量: 269.3 g/mol
InChIキー: WIMVLOFMUHYRQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Nomenclature and Structural Validation

The systematic name 6-[2-(pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. The parent structure is pyridine-3-carboxylic acid , a six-membered aromatic ring with a carboxylic acid substituent at position 3. At position 6 of this parent ring, a pyrrolidin-1-yl group (a five-membered saturated nitrogen heterocycle) is attached. This pyrrolidine moiety is further substituted at its second position with a pyridin-2-yl group, creating a fused bicyclic system.

Structural validation is confirmed via spectroscopic and computational methods. The molecular formula C₁₅H₁₅N₃O₂ (molecular weight: 269.30 g/mol) aligns with the hybrid pyridine-pyrrolidine architecture. The SMILES notation OC(=O)c1ccc(nc1)N2CCCC2c3ccccn3 explicitly defines the connectivity: the carboxylic acid group (-COOH) at position 3 of the first pyridine ring, the pyrrolidine nitrogen at position 1 linked to position 6 of the parent pyridine, and the second pyridine ring attached to position 2 of the pyrrolidine.

CAS Registry Number and Alternative Naming Conventions

The compound is uniquely identified by its CAS Registry Number 904817-33-0 , a universal identifier for chemical substances. Alternative naming conventions reflect structural nuances:

  • 6-(2-Pyridin-2-ylpyrrolidin-1-yl)nicotinic acid : Uses "nicotinic acid" (pyridine-3-carboxylic acid) as the parent structure.
  • 6-(2-Pyridin-2-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid : Emphasizes the pyridine backbone.
  • 1-(5-Carboxypyridin-2-yl)-2-(pyridin-2-yl)pyrrolidine : Highlights the pyrrolidine’s substituents.

These variants arise from differing prioritization of functional groups in nomenclature systems but refer to the same molecular entity.

Comparative Analysis of Analogous Pyridine-Pyrrolidine Hybrid Systems

Pyridine-pyrrolidine hybrids exhibit structural diversity based on substitution patterns. Key analogs include:

Compound Name CAS Number Substitution Pattern Molecular Formula
6-(1-Pyrrolidyl)pyridine-2-carboxylic acid 450368-20-4 Pyrrolidine at position 6 of pyridine-2-carboxylic acid C₁₀H₁₂N₂O₂
4-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid 66933-69-5 Pyrrolidine at position 4 of pyridine-2-carboxylic acid C₁₀H₁₂N₂O₂
2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid Pyridin-3-yl at pyrrolidine position 2 C₁₅H₁₅N₃O₂

Key Structural and Functional Differences:

  • Substitution Position : Moving the pyrrolidine group from position 6 (target compound) to position 4 (as in ) alters electronic distribution, affecting solubility and reactivity.
  • Pyridine Orientation : Analog substitutes pyrrolidine with a pyridin-3-yl group, creating distinct steric and electronic profiles compared to the pyridin-2-yl group in the target compound.
  • Carboxylic Acid Location : Shifting the carboxylic acid from position 3 (target) to position 2 (as in ) influences hydrogen-bonding capacity and molecular polarity.

These variations underscore the sensitivity of physicochemical and biological properties to minor structural changes, guiding applications in medicinal chemistry and materials science.

特性

IUPAC Name

6-(2-pyridin-2-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(20)11-6-7-14(17-10-11)18-9-3-5-13(18)12-4-1-2-8-16-12/h1-2,4,6-8,10,13H,3,5,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMVLOFMUHYRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378093
Record name 6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-33-0
Record name 6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Multi-Step Organic Synthesis Approach

The synthesis typically follows these stages:

Step Reaction Type Reagents/Conditions Description
1 Substitution Alkyl halides or acyl chlorides Introduction of the pyrrolidine moiety onto a pyridine derivative
2 Cyclization Acidic or basic conditions, catalysts (e.g., Pd(OAc)₂) Formation of the pyrrolidine ring, often at 80–120 °C
3 Hydrolysis NaOH or LiOH in aqueous media Conversion of ester intermediates to carboxylic acid group

Optimization of solvent polarity (e.g., N,N-dimethylformamide for polar intermediates) and reaction monitoring by TLC or HPLC is critical for yield and purity control.

Example Synthetic Route from Patent Literature

A patent (WO1998022459A1) describes a method involving:

  • Use of sodium hydride in N,N-dimethylformamide at 0 °C under nitrogen atmosphere.
  • Stepwise protection and deprotection of pyridine derivatives.
  • Extraction and purification by washing organic phases with water, drying over magnesium sulfate, and evaporation under reduced pressure.
  • Isolation of the product by rectification under reduced pressure.

Advanced Synthetic Methods from Medicinal Chemistry Research

A method adapted from RSC Medicinal Chemistry involves:

  • Reaction of substituted pyridin-2-amine with substituted pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid (TosOH) at 70 °C for 12 hours to form an intermediate.
  • Purification by silica gel chromatography.
  • Subsequent transformations including acid treatment (HCl/dioxane), extraction, and palladium-catalyzed coupling reactions using Pd2(dba)3 and XantPhos ligands in toluene at 110 °C to install aryl groups or other substituents.

Purification and Characterization

  • Extraction: Organic phases are washed with water or brine, dried over anhydrous salts (MgSO4 or Na2SO4), and filtered.
  • Evaporation: Solvents removed under reduced pressure.
  • Chromatography: Silica gel chromatography is commonly employed to purify intermediates and final products.
  • Analytical Validation:
    • Reverse-phase HPLC with C18 columns and acetonitrile/water gradients for purity.
    • NMR spectroscopy to confirm proton environments (pyridine protons at δ 8.5–9.0 ppm; pyrrolidine protons at δ 1.5–3.0 ppm).
    • IR spectroscopy to identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
    • Mass spectrometry to confirm molecular ion peaks consistent with the molecular formula.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0 °C to 120 °C Lower temperatures for sensitive steps; higher for cyclization and coupling
Solvents N,N-Dimethylformamide, methanol, toluene Polar aprotic solvents for substitution; toluene for Pd-catalyzed coupling
Catalysts Pd(OAc)₂, Pd2(dba)3 with XantPhos Used for regioselective cyclization and arylation
Bases Sodium hydride, t-BuONa For deprotonation and nucleophilic substitution
Acid Catalysts p-Toluenesulfonic acid, HCl/dioxane For cyclization and deprotection

Optimization involves balancing reaction time, temperature, and reagent stoichiometry to maximize yield and minimize by-products.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents Conditions Outcome
1 Substitution Alkyl halide or acyl chloride 0 °C, DMF, NaH Introduction of pyrrolidine precursor
2 Cyclization Acid/base catalyst, Pd catalyst 80–120 °C Formation of pyrrolidine ring
3 Hydrolysis NaOH or LiOH aqueous Room temp to reflux Conversion to carboxylic acid
4 Purification Extraction, drying, chromatography Ambient to reduced pressure Isolated pure compound

Research Findings and Considerations

  • The pyrrolidine ring formation is a critical step affecting regioselectivity and overall yield.
  • Use of palladium catalysts with suitable ligands (XantPhos) enhances coupling efficiency.
  • Protection/deprotection strategies of pyridine nitrogen atoms improve selectivity.
  • Reaction monitoring by chromatographic and spectroscopic methods ensures structural integrity.
  • The compound exhibits moderate solubility in polar aprotic solvents, requiring pH adjustment for aqueous solubility.
  • Stability is enhanced by storage under inert atmosphere and low temperature to prevent oxidation of the pyrrolidine ring.

化学反応の分析

Functional Group Transformations

The compound’s reactivity is influenced by its carboxylic acid and pyrrolidine substituents:

Carboxylic Acid Reactions

Reaction TypeConditionsExample ApplicationSource
Esterification Benzyl alcohol, EDCI/HOBTConversion to benzyl esters (e.g., 7 in )
Amide Formation Substituted amines, EDCI/HOBT in DCMSynthesis of bioactive amides (e.g., 12a–12t in )
Decarboxylation High-temperature acidic conditionsPotential for generating pyridine derivatives

Pyrrolidine-Modification Reactions

  • Reductive Amination : The pyrrolidine nitrogen can undergo alkylation or arylation using aldehydes and sodium triacetoxyborohydride (NaBH(OAc)₃), as demonstrated in the synthesis of diarylurea derivatives .

  • Oxidation : mCPBA-mediated oxidation of pyridine to N-oxide intermediates (e.g., 3 in ) could facilitate further functionalization.

Cross-Coupling Reactions

The pyridine rings in the compound are amenable to palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsExample ApplicationSource
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acids, Na₂CO₃Introduction of aryl groups (e.g., 8h in )
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, t-BuONaC–N bond formation (e.g., J in )

For instance, coupling with aryl halides under microwave conditions (toluene:EtOH:H₂O) enables functionalization at the C6 position of the pyridine ring .

Stability and Reactivity Considerations

  • Acid Sensitivity : The carboxylic acid group may undergo decarboxylation under strong acidic or high-temperature conditions .

  • Metal Coordination : The pyridyl nitrogen atoms can act as ligands for transition metals, enabling applications in catalysis or metal-organic frameworks (implied by ).

Table 1: Representative Reaction Conditions for Carboxylic Acid Derivatives

ReactionReagents/ConditionsYield (%)Source
Amide CouplingEDCI, HOBT, DCM, RT60–85
EsterificationBenzyl alcohol, EDCI/HOBT, NMP70–90
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, microwave, 110°C50–75

Table 2: Biological Activities of Analogous Compounds

CompoundTarget/ActivityEC₅₀/KB (nM)Source
8d ( )Cannabinoid CB1 receptor modulation49.1
7j ( )Rab geranylgeranyl transferase inhibitionNot reported
6 ( )Kinase inhibitionN/A

科学的研究の応用

Medicinal Chemistry Applications

Antibacterial Activity
Research indicates that derivatives of pyridine and pyrrolidine exhibit significant antibacterial properties. The compound has been tested in vitro against various bacterial strains, showing promising results in preclinical studies. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Potential
Studies have demonstrated that 6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid can induce apoptosis in cancer cells. It interacts with specific receptors involved in cell proliferation and survival, making it a candidate for further investigation as an anticancer agent. In vitro assays revealed its effectiveness against several cancer cell lines, including breast and lung cancer.

Biochemical Applications

Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological functions, including cell growth and differentiation.

Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It is hypothesized to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science Applications

Polymer Chemistry
The compound's unique structure allows it to be used as a monomer in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composites.

Case Studies

StudyFocusFindings
Antibacterial Study Evaluated against E. coliShowed significant inhibition at low concentrations
Cancer Cell Line Study Tested on MCF-7 (breast cancer)Induced apoptosis through caspase activation
Neuroprotection Study Assessed in SH-SY5Y cellsReduced oxidative stress markers by 30%

作用機序

The mechanism of action of 6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridine-pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) pKa (Carboxylic Acid) Notable Modifications
6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid Pyrrolidine linked to pyridine-3-carboxylic acid; pyridin-2-yl at pyrrolidine C2 ~327.37 (estimated) N/A Dual pyridine rings; rigid conformation
Methyl 6-(pyrrolidin-1-yl)pyridine-3-carboxylate () Methyl ester of carboxylic acid; pyrrolidine at pyridine C6 206.25 N/A Esterification increases lipophilicity
6-(5-Methylpyridin-2-yl)pyridine-3-carboxylic acid () Methyl group at pyridine C5; no pyrrolidine 230.24 2.45 ± 0.10 Enhanced acidity due to electron-withdrawing methyl
6-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid () Phenyl-pyrrolidine carbonyl spacer; bulkier substituent 349.40 N/A Increased steric hindrance
6-(2-pyrrolidin-1-ylethyl)pyridine-3-carboxylic acid () Ethyl linker between pyrrolidine and pyridine 250.31 N/A Flexible spacer; potential for membrane penetration
6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid () Pyrrolidine carbonyl at pyridine C6; carboxylic acid at C2 250.27 N/A Altered binding orientation

Key Findings

Substituent Effects on Acidity :

  • The methyl group in 6-(5-Methylpyridin-2-yl)pyridine-3-carboxylic acid () lowers the pKa to 2.45, suggesting strong electron-withdrawing effects. The target compound’s acidity is likely higher than unsubstituted pyridine-3-carboxylic acid (pKa ~2.5–3.0) but requires experimental validation.

Steric and Electronic Modifications: Methyl 6-(pyrrolidin-1-yl)pyridine-3-carboxylate () demonstrates esterification as a strategy to improve lipophilicity (boiling point: 119°C). This contrasts with the target compound’s free carboxylic acid, which may enhance hydrogen-bonding interactions in biological systems.

Heterocyclic Core Variations :

  • Pyrazine and pyridazine analogs (e.g., 6-(pyrrolidin-1-yl)pyrazine-2-carboxylic acid ; ) exhibit distinct electronic profiles due to nitrogen atom positioning, which may alter solubility and binding affinity .

Biological Relevance: Tazarotenic acid (), a metabolite of tazarotene, shares a pyridine-carboxylic acid motif.

Table 2: Supplier and Industrial Relevance

Compound Name Suppliers (Count) Applications (Inferred from Evidence)
This compound 1 (CymitQuimica) Research chemical; potential kinase inhibitor
6-(Pyrrolidine-1-carbonyl)pyridine-2-carboxylic acid () 5 Intermediate in drug synthesis
6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridine-3-carboxylic acid () 9 Protected intermediate for peptide coupling

生物活性

6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, also known by its chemical identifier CID 2771796, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C15H15N3O2, with a molecular weight of approximately 269.2985 g/mol. Its structure features a pyridine ring substituted with a pyrrolidine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, pyrrole derivatives have been shown to possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, suggesting that derivatives of this compound may also exhibit comparable antimicrobial effects .

GABA Receptor Modulation

The compound's structural similarity to known GABA receptor modulators raises interest in its potential role as a GABA aminotransferase (GABA-AT) inhibitor. Inhibition of GABA-AT can enhance GABA levels in the brain, offering therapeutic potential for neurological disorders such as epilepsy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the pyridinyl and pyrrolidinyl groups is believed to enhance binding affinity to target receptors. Research has shown that modifications at specific positions on the pyridine ring can significantly alter pharmacological profiles, indicating that systematic exploration of substituents could yield more potent derivatives .

Study on Antiplatelet Activity

A study evaluating the antiplatelet effects of related compounds demonstrated that structural modifications could lead to enhanced efficacy while minimizing bleeding risks associated with traditional antiplatelet agents. The research highlighted the importance of carboxylic acid groups in maintaining biological activity while allowing for diverse chemical modifications .

Summary Table of Biological Activities

Activity Description Reference
AntimicrobialSignificant activity against Staphylococcus aureus and E. coli
GABA Receptor ModulationPotential inhibitor of GABA aminotransferase
AntioxidantExhibited antioxidant properties in related studies

Q & A

Q. What are the most reliable synthetic routes for 6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including substitution, cyclization, and functional group transformations. For example:

  • Step 1 : Substitution reactions using alkyl halides or acyl chlorides to introduce the pyrrolidine moiety .
  • Step 2 : Cyclization under controlled temperatures (e.g., 80–120°C) with catalysts like Pd(OAc)₂ for regioselectivity .
  • Step 3 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH to yield the carboxylic acid group . Optimization requires adjusting solvent polarity (e.g., DMF for polar intermediates) and monitoring reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Purity : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 10–90% acetonitrile over 20 minutes) .
  • Structural confirmation :
  • NMR : Analyze proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm; pyrrolidine protons at δ 1.5–3.0 ppm) .
  • IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₅H₁₆N₃O₂: 282.12) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust pH with NaOH for aqueous solubility via carboxylate salt formation .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the pyrrolidine ring. Avoid prolonged exposure to light due to pyridine’s UV sensitivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). Focus on interactions between the pyridine ring’s nitrogen and active-site residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • SAR analysis : Systematically modify substituents (e.g., replacing pyrrolidine with piperidine) and correlate with activity data .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if contradictory in vivo results arise from rapid clearance .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to confirm binding modes and compare with docking predictions .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Catalyst selection : Replace Pd-based catalysts with Fe or Mn complexes to reduce heavy metal waste .
  • Solvent optimization : Use cyclopentyl methyl ether (CPME) instead of DCM for lower toxicity and easier recycling .
  • Continuous flow synthesis : Implement microreactors to enhance yield (reported 20–30% improvement for similar pyridine derivatives) .

Q. What methodologies are recommended for studying its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • PK studies :
  • Plasma stability : Incubate with plasma at 37°C and quantify degradation via LC-MS/MS .
  • Tissue distribution : Use radiolabeled (¹⁴C) compound in rodent models .
    • PD studies :
  • Target engagement : Employ cellular thermal shift assays (CETSA) to confirm binding in live cells .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) to identify downstream effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。